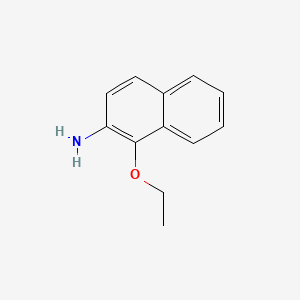

1-Ethoxynaphthalen-2-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-Ethoxynaphthalen-2-amine is an organic compound that belongs to the class of naphthalene derivatives. It features an ethoxy group attached to the first carbon and an amine group attached to the second carbon of the naphthalene ring.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-Ethoxynaphthalen-2-amine can be synthesized through several methods. One common approach involves the nucleophilic substitution of a haloalkane with an amine. For instance, the reaction of 1-ethoxynaphthalene with ammonia or a primary amine under controlled conditions can yield this compound .

Industrial Production Methods: In industrial settings, the production of this compound typically involves large-scale reactions using optimized conditions to maximize yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as distillation or recrystallization .

Análisis De Reacciones Químicas

Types of Reactions: 1-Ethoxynaphthalen-2-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding naphthoquinones.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: It can participate in electrophilic substitution reactions, such as nitration or sulfonation

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.

Substitution: Reagents such as nitric acid for nitration or sulfuric acid for sulfonation are employed

Major Products:

Aplicaciones Científicas De Investigación

1-Ethoxynaphthalen-2-amine has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in organic synthesis and in the preparation of complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

Industry: It is utilized in the production of dyes, pigments, and other materials .

Mecanismo De Acción

The mechanism of action of 1-ethoxynaphthalen-2-amine involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to various physiological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparación Con Compuestos Similares

1-Methoxynaphthalen-2-amine: Similar structure but with a methoxy group instead of an ethoxy group.

2-Ethoxynaphthalen-1-amine: The positions of the ethoxy and amine groups are reversed.

1-Ethoxynaphthalene: Lacks the amine group, making it less reactive in certain chemical reactions.

Uniqueness: 1-Ethoxynaphthalen-2-amine is unique due to the specific positioning of its functional groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in fields requiring specific reactivity and interactions .

Actividad Biológica

1-Ethoxynaphthalen-2-amine is a compound of significant interest in the fields of pharmacology and toxicology due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its pharmacological effects, toxicity, and carcinogenic potential, supported by relevant data and case studies.

Chemical Structure and Properties

This compound contains an ethoxy group and an amino group attached to a naphthalene ring. The molecular formula is C12H13NO, with a molecular weight of approximately 187.24 g/mol. This structure contributes to its reactivity and potential biological interactions.

Pharmacological Effects

Potential Pharmacological Activities:

- Methaemoglobin Formation: Studies indicate that this compound can induce methaemoglobin formation, which may impair oxygen transport in biological systems. This property raises concerns regarding its safety in therapeutic applications.

- Carcinogenicity: Preliminary animal studies have shown that this compound exhibits carcinogenic properties. In particular, it has been linked to bladder carcinomas in occupational exposure cases, highlighting its potential risk as a carcinogen .

Toxicity Studies

Acute Toxicity:

The acute toxicity of this compound has been evaluated through various animal studies. The LD50 (lethal dose for 50% of the population) was found to be around 1300 mg/kg in rats, indicating a level of toxicity that necessitates caution in handling and exposure .

Carcinogenic Studies:

In a significant carcinogenicity study involving repeated subcutaneous injections in rats, it was observed that out of 24 treated animals, 22 developed malignant tumors. The types of tumors included squamous cell carcinomas and adenocarcinomas, with a high incidence rate comparable to known carcinogens such as benzidine .

| Study Parameter | 6-Ethoxynaphthalen-2-amine | Benzidine |

|---|---|---|

| LD50 (g/kg) | 1.3 | 1.1 |

| Total Dose Administered (g/kg) | 3.35 | 1.225 |

| Average Survival (days) | 400 | 400 |

| Rats with Tumors (%) | 92 | 100 |

| Malignant Tumors (%) | 192 | 214 |

| Benign Tumors (%) | 37 | 20 |

Case Studies

Several case studies have documented the effects of long-term exposure to compounds similar to or including this compound:

- Occupational Exposure: In cases involving workers exposed to this compound, several instances of bladder cancer were reported, linking occupational exposure directly to the carcinogenic effects observed in animal studies .

- Environmental Impact: The compound has been studied for its environmental persistence and potential ecological risks, particularly concerning soil and water contamination from industrial activities involving naphthalene derivatives .

Propiedades

IUPAC Name |

1-ethoxynaphthalen-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO/c1-2-14-12-10-6-4-3-5-9(10)7-8-11(12)13/h3-8H,2,13H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWEVBOBOMUMRLU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC2=CC=CC=C21)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60704779 |

Source

|

| Record name | 1-Ethoxynaphthalen-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60704779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

163519-61-7 |

Source

|

| Record name | 1-Ethoxynaphthalen-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60704779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.